N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)pivalamide
Description
Properties
IUPAC Name |
2,2-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-12-5-10-15-16(11-12)23-17(21-15)13-6-8-14(9-7-13)20-18(22)19(2,3)4/h5-11H,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKQAGULEWUANW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)pivalamide typically involves the coupling of 6-methylbenzo[d]thiazole with a phenyl group followed by the introduction of a pivalamide moiety. One common synthetic route involves the following steps:
Formation of 6-methylbenzo[d]thiazole: This can be achieved through the cyclization of 2-aminothiophenol with methyl-substituted aromatic aldehydes under acidic conditions.
Coupling with Phenyl Group: The 6-methylbenzo[d]thiazole is then coupled with a phenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.
Introduction of Pivalamide Moiety: The final step involves the acylation of the coupled product with pivaloyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound to its amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)pivalamide. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, such as A549 (lung), MCF7 (breast), and HeLa (cervix) cells . The mechanism often involves the inhibition of topoisomerase IIα, a crucial enzyme in DNA replication and repair processes, leading to increased apoptosis in cancer cells .
Neuroprotective Effects
This compound has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound is believed to interact with sigma-1 receptors, which play a vital role in cellular stress responses and neuroprotection. Its ability to modulate these receptors may help mitigate neurodegeneration and improve cognitive functions.
Anti-inflammatory Properties
In addition to its anticancer and neuroprotective effects, this compound has been evaluated for its anti-inflammatory properties. Studies suggest that benzothiazole derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, making them potential candidates for treating inflammatory diseases .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves several organic reactions, including condensation methods that utilize various reagents to achieve the desired structure. The compound's mechanism of action is multifaceted, involving:
- Binding to Sigma Receptors: This interaction is crucial for its neuroprotective effects.
- Inhibition of Topoisomerase IIα: This leads to increased DNA damage in cancer cells.
These mechanisms contribute significantly to the therapeutic potential of the compound.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Key Activity |
|---|---|---|
| N-(6-acetamidobenzo[d]thiazol-2-yl)pivalamide | Structure | Neuroprotective, anti-inflammatory |
| Benzothiazole derivatives | Varies | Anticancer, antibacterial |
| Hybrid compounds (e.g., naphthalimide-benzothiazole) | Varies | Cytotoxicity against cancer cell lines |
This table summarizes related compounds and their activities, highlighting the unique position of this compound within medicinal chemistry.
Case Studies and Research Findings
Numerous studies have documented the efficacy of benzothiazole derivatives in clinical settings:
- A study published in PubMed Central demonstrated that conjugates containing benzothiazole showed potent cytotoxicity against multiple cancer cell lines, with IC50 values indicating strong activity at low concentrations .
- Another investigation focused on the synthesis of hybrid compounds incorporating thiazole rings reported enhanced antibacterial properties compared to traditional antibiotics, emphasizing the versatility of benzothiazole derivatives in combating infections .
Mechanism of Action
The mechanism of action of N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)pivalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators and exerting anti-inflammatory effects. Additionally, it may interact with DNA or proteins, leading to cytotoxic effects in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural differences and similarities between N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)pivalamide and analogous compounds:
Research Findings and Implications
- Steric vs. Electronic Trade-offs : The pivalamide’s bulk may limit interactions with shallow binding sites but improve proteolytic stability. In contrast, chloroacetamide derivatives () offer reactive sites for covalent binding .
- Heterocyclic Diversity : Thiazole-pyridine carboxamides () exhibit higher polarity, making them suitable for targets requiring hydrogen bonding, whereas the benzothiazole-phenyl core favors hydrophobic environments .
- Fluorine Substitution : ’s compound highlights how fluorination can fine-tune metabolic stability without altering the pivalamide’s core function, a strategy applicable to the target compound .
Biological Activity
N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)pivalamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a pivalamide group attached to a phenyl ring, which is further substituted with a 6-methylbenzo[d]thiazole moiety. This unique structure is believed to contribute to its diverse biological activities.
The biological activity of this compound primarily involves the inhibition of specific enzymes and modulation of biochemical pathways:
- Cyclooxygenase Inhibition : The compound has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased production of prostaglandins, which are mediators of inflammation and pain.
- Anti-inflammatory Activity : Its interaction with inflammatory pathways suggests potential use in treating conditions characterized by excessive inflammation.
Anticancer Activity
Several studies have evaluated the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit the proliferation of various cancer cell lines:
- Cell Lines Tested : The effects on human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) were assessed using the MTT assay. Results showed significant inhibition of cell growth at micromolar concentrations .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A431 | TBD |
| Similar Benzothiazole Derivative | A549 | 1.0 |
| Similar Benzothiazole Derivative | H1299 | 0.5 |
Neuroprotective Effects
The compound has been implicated in neuroprotection through modulation of the sigma-1 receptor, which plays a crucial role in cellular stress responses. This interaction may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Antimicrobial Activity
In vitro studies have demonstrated that benzothiazole derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's structure may enhance its efficacy against various pathogens .
Case Studies and Research Findings
- Study on Anticancer Activity :
-
Neuroprotective Study :
- Research focused on the sigma-1 receptor modulation revealed that benzothiazole derivatives could protect neuronal cells from oxidative stress, indicating their potential in treating neurodegenerative disorders.
- Antimicrobial Screening :
Q & A
Q. What synthetic methodologies are recommended for preparing N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)pivalamide, and how can reaction parameters be optimized?
Answer: The synthesis typically involves a multi-step approach:
Benzothiazole Core Formation: Condensation of 2-amino-6-methylbenzothiazole with a substituted phenyl precursor using a Buchwald-Hartwig coupling or Suzuki-Miyaura cross-coupling (e.g., Pd(PPh₃)₄ catalyst, K₂CO₃ base, in DMF at 80–100°C).
Pivaloylation: Reacting the intermediate with pivaloyl chloride in anhydrous dichloromethane, using triethylamine as a base at 0–5°C to minimize side reactions .
Optimization Tips:
- Use degassed solvents to prevent palladium catalyst deactivation.
- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7).
- Purify via column chromatography (silica gel, gradient elution) to achieve >95% purity.
Q. Which analytical techniques are critical for characterizing this compound, and what key spectral signatures should researchers expect?
Answer: Essential techniques include:
- ¹H/¹³C NMR: Aromatic protons (δ 7.2–8.5 ppm), benzothiazole proton (singlet, δ ~8.2 ppm), pivalamide methyl groups (δ 1.2–1.4 ppm). The amide carbonyl appears at δ ~167 ppm in ¹³C NMR .
- HRMS: [M+H]⁺ peak at m/z 353.1224 (C₁₉H₂₀N₂OS₂).
- IR: Amide C=O stretch (~1650 cm⁻¹), C-S vibrations (650–700 cm⁻¹) .
Advanced Research Questions
Q. How should structure-activity relationship (SAR) studies be designed to optimize biological activity?
Answer: Focus on three structural domains:
Benzothiazole Modifications: Introduce halogens (Cl, F) at position 6 to enhance target binding (e.g., kinase inhibition).
Phenyl Ring Substitutions: Electron-withdrawing groups (NO₂, CF₃) improve metabolic stability but may reduce solubility.
Amide Variations: Compare pivalamide with smaller acyl groups (e.g., acetyl) to assess steric effects on bioavailability.
Methodology:
Q. What computational strategies predict the ADMET properties of this compound, and how can they be validated?
Answer:
- In Silico Tools: SwissADME for bioavailability radar, pkCSM for toxicity prediction, and MOE for metabolic site identification. Key parameters: LogP (~3.5), topological polar surface area (~75 Ų).
- Validation:
Q. How does the pivalamide group influence pharmacokinetics compared to other acyl modifications?
Answer: The tert-butyl group in pivalamide:
- Enhances Metabolic Stability: Reduces esterase-mediated hydrolysis (e.g., 75% parent compound remains after 1 h in microsomes vs. 35% for acetyl analogs).
- Reduces Solubility: LogS decreases by ~1.2 units; address via co-crystallization (e.g., with succinic acid) or nanoformulation.
- Improves Oral Bioavailability: Rat studies show 2.3-fold higher AUC compared to acetyl derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
